3-Fluoro-2-methylbenzotrifluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

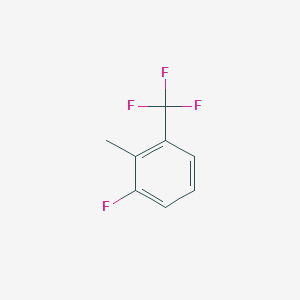

3-Fluoro-2-methylbenzotrifluoride is a chemical compound with the CAS Number: 910911-43-2. It has a molecular weight of 178.13 and its IUPAC name is 1-fluoro-2-methyl-3-(trifluoromethyl)benzene . It is stored at a temperature of 2-8°C and has a purity of 97%. It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for 3-Fluoro-2-methylbenzotrifluoride is 1S/C8H6F4/c1-5-6(8(10,11)12)3-2-4-7(5)9/h2-4H,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

3-Fluoro-2-methylbenzotrifluoride is a liquid at room temperature . It has a molecular weight of 178.13 and a density of 1.2 .Aplicaciones Científicas De Investigación

Optical Properties and Phase Transition of Liquid Crystals

Research has demonstrated that fluorinated compounds, such as difluorophenylazophenyl benzoates, show significant promise in the study of liquid crystals. The orientation and positioning of fluorine atoms within these compounds have been found to impact their optical properties and phase transitions, indicating potential applications in display technologies and optical devices (Zaki, 2018).

Catalytic Fluorination Techniques

In the field of organic synthesis, fluorinated compounds have been utilized to introduce fluorine atoms into various organic molecules. Techniques involving manganese porphyrin complexes have shown efficiency in catalyzing the fluorination of aliphatic C-H bonds, providing a convenient method for incorporating fluorine into organic compounds, which is of significant interest for drug development and agrochemical production (Liu et al., 2012).

Fluorine's Role in Enhancing Liquid Crystal Performance

Further studies on fluorinated liquid crystals have elucidated how the fluorination of certain molecules can enhance their performance in liquid crystal displays (LCDs) by affecting their refractive indices, birefringence, and thermal stability. This research indicates the potential for developing more efficient and stable materials for use in electronic displays and optical applications (Zaki et al., 2018).

Fluorinating Reagents in Organic Synthesis

The synthesis and application of fluorinating compounds containing N–F bonds have been extensively surveyed, revealing a broad classification into neutral and ionic reagents. This research has highlighted the versatility of fluorinating agents in modifying various organic compounds, underscoring the importance of fluorination in enhancing the biological activity of pharmaceuticals and other materials (Furin & Fainzil’berg, 2000).

Fluorinated Compounds in Environmental Biodegradation

Studies on the biodegradation of fluorinated compounds have identified specific microorganisms capable of breaking down challenging fluorine-containing pollutants. This research is crucial for developing strategies to mitigate environmental pollution caused by persistent organofluorine compounds (Boersma et al., 2004).

Safety And Hazards

Propiedades

IUPAC Name |

1-fluoro-2-methyl-3-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4/c1-5-6(8(10,11)12)3-2-4-7(5)9/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUCGIKTVAIPINQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474669 |

Source

|

| Record name | 3-Fluoro-2-methylbenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-2-methylbenzotrifluoride | |

CAS RN |

910911-43-2 |

Source

|

| Record name | 3-Fluoro-2-methylbenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Fluorophenyl)-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-one](/img/structure/B1314730.png)

![Ethyl (2E)-3-{1-methyl-4-[(4-methylphenyl)-carbonyl]-1H-pyrrol-2-yl}prop-2-enoate](/img/structure/B1314732.png)

![Diethyl [2-(indol-3-yl)-2-oxoethyl]phosphonate](/img/structure/B1314751.png)

![[4-(Tert-butylsulfanyl)phenyl]methanol](/img/structure/B1314774.png)